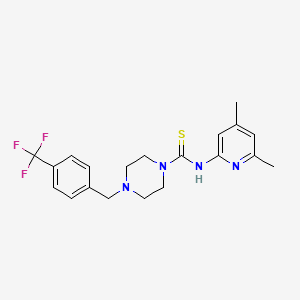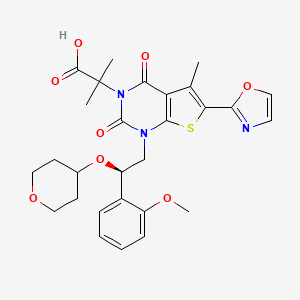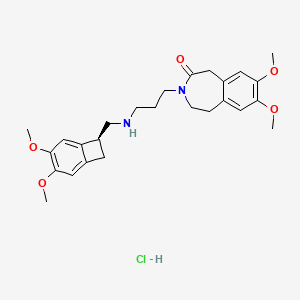
Nimolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nimolinone is presented in EENL. Analysis of the compounds in the EENL by mass spectrometry suggests the presence of nimbolide, 2',3'-dehydrosalannol, 6-desacetyl nimbinene, and nimolinone. Antiproliferative activity of nimbolide and 2',3'-dehydrosalannol in HUVECs. EENL by regulating the genes involved in cellular development and cell death functions could control cell proliferation, attenuate the stimulatory effects of VEGF, and exert antiangiogenic effects. EENL treatment could have a potential therapeutic role during cancer progression.
Applications De Recherche Scientifique
Pharmacogenetics and Drug Response
Research by the NIH Pharmacogenetics Research Network (PGRN) indicates a wide range of studies correlating drug response with genetic variation, encompassing drugs like Nimolinone used for various medical disorders. This research enhances understanding of how genetic differences influence drug efficacy and tolerance, providing a foundation for personalized medicine (Giacomini et al., 2007).
Cerebrovascular Treatment Potential
Nimolinone has shown potential in treating cerebrovascular disorders. It's primarily studied for its ability to dilate cerebral arterioles and increase cerebral blood flow, which is crucial in managing diseases like subarachnoid hemorrhage and ischemic stroke (Langley & Sorkin, 1989).
Facilitation of Associative Learning
Studies have indicated that Nimolinone can facilitate associative learning, particularly in aging populations. This suggests its potential use in addressing age-related learning deficits, a critical area in the field of neurology and geriatrics (Deyo, Straube & Disterhoft, 1989).
Neuroprotection in Ischemic Stroke
In animal model experiments, Nimolinone was researched for its effectiveness in treating focal cerebral ischemia. The findings from these studies were pivotal in assessing the drug's potential in clinical settings for stroke management (Horn et al., 2001).
Drug Delivery Innovations
Recent advancements include the development of novel drug delivery systems for Nimolinone, enhancing its efficacy and safety in clinical applications. This includes research on nanoemulsions to improve solubility and reduce adverse effects (Huang et al., 2020).
Reappraisal in Neurological Disorders
Nimolinone is being reappraised for its broader implications in various neurological conditions. This includes exploring its mechanisms beyond vasodilation, such as its potential impact on delayed ischemic injury and other acute neurological injuries (Carlson et al., 2019).
Use in Traumatic Brain Injuries
Studies have investigated Nimolinone's efficacy in treating traumatic brain injuries, particularly traumatic subarachnoid hemorrhage. These studies highlight its potential in reducing unfavorable outcomes in such conditions (Harders, Kakarieka & Braakman, 1996).
Propriétés
Numéro CAS |
106533-51-1 |
|---|---|
Nom du produit |
Nimolinone |
Formule moléculaire |
C30H42O4 |
Poids moléculaire |
466.66 |
Nom IUPAC |
Lanosta-7,9(11),24-trien-21-oic acid, 23-hydroxy-3-oxo-, gamma-lactone, (13alpha,14beta,17alpha,20S,23R)- |
InChI |
InChI=1S/C30H42O4/c1-17(2)14-18(31)15-19-22-16-25(34-26(19)33)30(7)21-8-9-23-27(3,4)24(32)11-12-28(23,5)20(21)10-13-29(22,30)6/h8,10,14,18-19,22-23,25,31H,9,11-13,15-16H2,1-7H3/t18-,19-,22+,23-,25?,28+,29-,30-/m0/s1 |
Clé InChI |
KPAZQRBTURGWMZ-YSVYTRSJSA-N |
SMILES |
CC1(C)C(CC[C@]2(C)C3=CC[C@@]4(C)[C@]([C@@H](C(O5)=O)C[C@@H](O)/C=C(C)/C)([H])CC5[C@@](C)4C3=CC[C@@]12[H])=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Nimolinone; D9,11-Nimolinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide](/img/structure/B609502.png)


![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)
![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)



